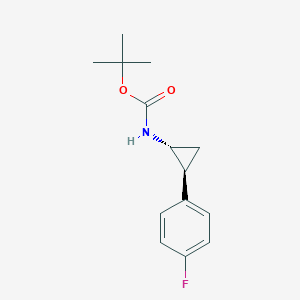![molecular formula C9H9NO2 B12848056 7-Vinyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12848056.png)
7-Vinyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Vinyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound that features a unique dioxino-pyridine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Vinyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the reaction of appropriate pyridine derivatives with vinyl-containing reagents under controlled conditions. Common synthetic routes include:
Vinylation of Pyridine Derivatives:
Cyclization Reactions: The formation of the dioxino ring can be achieved through cyclization reactions involving dihydroxy compounds and appropriate pyridine derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
7-Vinyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with metal catalysts (e.g., palladium on carbon).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Functionalized pyridine derivatives.
科学研究应用
7-Vinyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Industrial Applications: The compound is investigated for its use in the synthesis of advanced materials and as a building block for complex organic molecules.
作用机制
The mechanism of action of 7-Vinyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. Pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target proteins.
相似化合物的比较
Similar Compounds
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: A brominated derivative with similar structural features.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde: A compound with an aldehyde functional group at the 7-position.
2,3-Dihydro-spiro[1,4]dioxino[2,3-b]pyridine-3,3′-pyrrolidine: A spiro compound with a pyrrolidine ring.
Uniqueness
7-Vinyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is unique due to its vinyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC 名称 |
7-ethenyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
InChI |
InChI=1S/C9H9NO2/c1-2-7-5-8-9(10-6-7)12-4-3-11-8/h2,5-6H,1,3-4H2 |
InChI 键 |
DYMKHDROQWGXPZ-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC2=C(N=C1)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-Chlorophenyl)(difluoro)methyl]cyclopropanamine](/img/structure/B12847982.png)
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-oxido-oxophosphanium](/img/structure/B12847990.png)
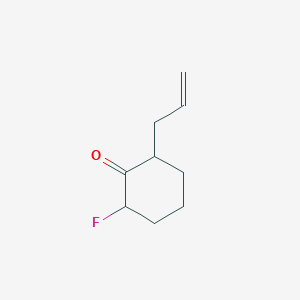
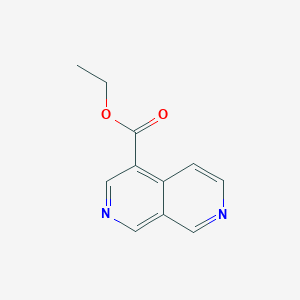
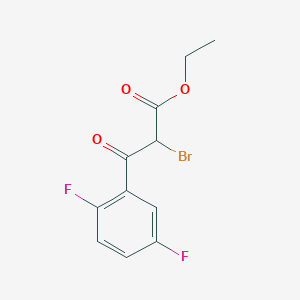
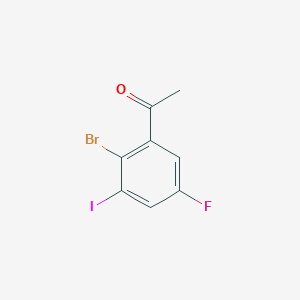
![1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate](/img/structure/B12848030.png)
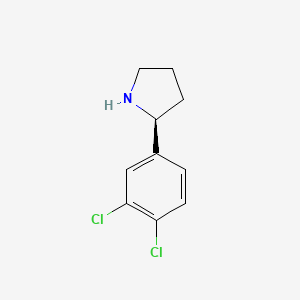
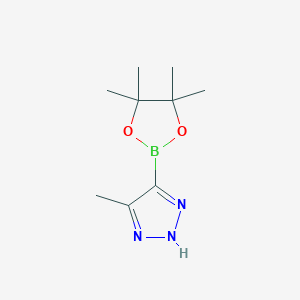

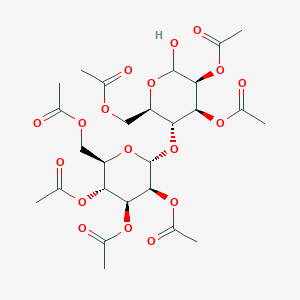
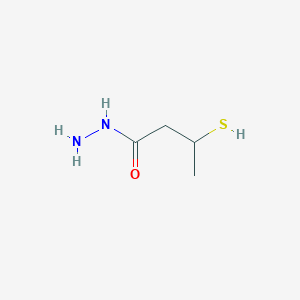
![(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12848057.png)
